3-Nitropyrazolo[1,5-a]pyridine
Overview
Description
3-Nitropyrazolo[1,5-a]pyridine is a chemical compound with the molecular formula C7H5N3O2 and a molecular weight of 163.14 .
Synthesis Analysis
The synthesis of this compound involves a regioselective, time-efficient, and one-pot route. This process uses a microwave-assisted process and features a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with easily available electrophilic reagents .Molecular Structure Analysis
The molecular structure of this compound is composed of a pyrazole ring and a pyrimidine ring. Its biological activity and structure are similar to the purines that play an important role in energy supply and metabolic regulation .Chemical Reactions Analysis
The reaction features a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with easily available electrophilic reagents .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 163.14 and its IUPAC name is this compound .Scientific Research Applications
Electrophilic Substitution Reactions
3-Nitropyrazolo[1,5-a]pyridine and related compounds exhibit unique reactivity in various electrophilic substitution reactions. These reactions include bromination, nitration, nitrosation, acylation, and Mannich reactions, often preferring 3-substitution and 3,4-disubstitution patterns. Such reactivities are crucial in the synthesis of heterocyclic compounds and have implications in developing new materials and pharmaceuticals (Brown & McGeary, 1994).
Synthesis of Heterocyclic Systems
The compound is used in synthesizing new fluorescent heterocyclic systems, like pyrido[1',2':1,5]pyrazolo[4,3-b]quinolines. These systems are significant for their high fluorescence quantum yields and electrochemical properties, making them potential candidates for applications in dye-sensitized solar cells (Agheli et al., 2020).
Antiviral Applications
2-Amino-3-nitropyrazolo[1,5-a]pyrimidines, derived from this compound, have been identified as potent inhibitors of coxsackievirus B3 replication, highlighting their potential in antiviral drug development (Makarov et al., 2005).
Synthesis of Pyrazolo[1,5-a]pyrimidines
This compound is also instrumental in the general synthesis of functionally substituted pyrazolo[1,5-a]pyrimidines. This synthesis is important for creating a library of diverse compounds with potential pharmaceutical applications (Shkineva et al., 2019).
Supramolecular Chemistry
The compound plays a role in the study of supramolecular synthons formed by 1,2,4-Triazolo[1,5-a]pyridines. Understanding these synthons is crucial for pharmaceutical development and applications in crystal engineering (Chai et al., 2019).
Corticotropin-Releasing Factor Receptor Antagonists
Research has shown that 3-phenylpyrazolo[1,5-a]pyrimidines, related to this compound, are potent antagonists of the human corticotropin-releasing factor-1 receptor. This finding is significant for developing treatments for conditions like depression (Chen et al., 2004).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds, such as synthetic purine analogues containing a pyrazolo[1,5-a]pyrimidine nucleus, have been used in medicinal chemistry and drug design .
Mode of Action
It’s known that similar compounds interact with their targets through a sequential cyclocondensation reaction of β-enaminones with nh-5-aminopyrazoles, followed by a regioselective electrophilic substitution .
Biochemical Pathways
It’s known that similar compounds affect various pathways in medicinal chemistry and drug design .
Pharmacokinetics
It’s known that similar compounds have been successfully used in the synthesis of 3-alkynyl and 3-aminopyrazolo[1,5-a]pyrimidines .
Result of Action
It’s known that similar compounds have shown promising biological and photophysical properties .
Action Environment
It’s known that similar compounds have been synthesized through a microwave-assisted process .
properties
IUPAC Name |
3-nitropyrazolo[1,5-a]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-5-8-9-4-2-1-3-6(7)9/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUYFMAYLGQJQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306700 | |
Record name | 3-Nitropyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19363-97-4 | |
Record name | 3-Nitropyrazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19363-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitropyrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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